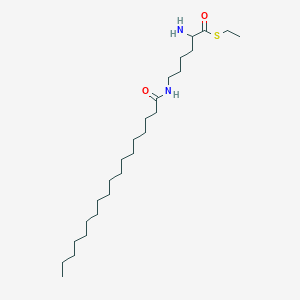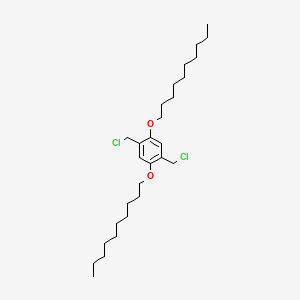![molecular formula C11H12F2O4 B14247236 Acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol CAS No. 390800-48-3](/img/structure/B14247236.png)
Acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol is a chemical compound that combines the properties of acetic acid and a substituted oxirane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol typically involves the following steps:
Formation of the oxirane ring: This can be achieved through the epoxidation of a suitable precursor, such as a 2,4-difluorophenyl-substituted alkene, using an oxidizing agent like m-chloroperbenzoic acid.
Introduction of the methanol group: The oxirane ring can be opened using methanol in the presence of an acid catalyst to yield the desired product.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the oxirane ring, leading to the formation of diols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are employed for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.
Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Diagnostics: It can be used in diagnostic assays to detect the presence of certain biomolecules.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It may be used in the formulation of agrochemicals for pest control or plant growth regulation.
Mécanisme D'action
The mechanism of action of acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The aromatic ring and its substituents can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid;[2-(2,4-dichlorophenyl)oxiran-2-yl]methanol: Similar structure but with chlorine substituents instead of fluorine.
Acetic acid;[2-(2,4-dibromophenyl)oxiran-2-yl]methanol: Similar structure but with bromine substituents instead of fluorine.
Acetic acid;[2-(2,4-dimethylphenyl)oxiran-2-yl]methanol: Similar structure but with methyl substituents instead of fluorine.
Uniqueness
The presence of fluorine atoms in acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol imparts unique properties such as increased lipophilicity and metabolic stability. These features can enhance the compound’s effectiveness in biological applications and its potential as a drug candidate.
Propriétés
Numéro CAS |
390800-48-3 |
|---|---|
Formule moléculaire |
C11H12F2O4 |
Poids moléculaire |
246.21 g/mol |
Nom IUPAC |
acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C9H8F2O2.C2H4O2/c10-6-1-2-7(8(11)3-6)9(4-12)5-13-9;1-2(3)4/h1-3,12H,4-5H2;1H3,(H,3,4) |
Clé InChI |
HOQFXQATBXYUEH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1C(O1)(CO)C2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2S,5S,6S)-2-amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14247162.png)
![[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate](/img/structure/B14247183.png)
![2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate](/img/structure/B14247201.png)

![2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B14247218.png)
![Benzoic acid, 4-[[[(2-naphthalenylamino)acetyl]hydrazono]methyl]-](/img/structure/B14247230.png)


![2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide](/img/structure/B14247250.png)


![Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester](/img/structure/B14247267.png)

